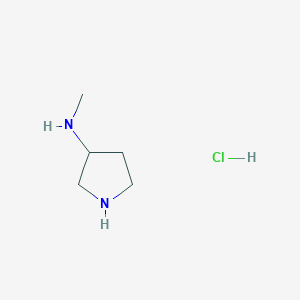

N-Methylpyrrolidin-3-amine hydrochloride

Description

N-Methylpyrrolidin-3-amine hydrochloride (CAS: 1538307-77-5) is a secondary amine hydrochloride salt with the molecular formula C₅H₁₃ClN₂ and a molar mass of 136.62 g/mol . Structurally, it consists of a pyrrolidine ring substituted with a methyl group at the nitrogen atom and an amine group at the 3-position, protonated as a hydrochloride salt. This compound is widely utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly due to its role in modulating physicochemical properties such as solubility and basicity.

Properties

IUPAC Name |

N-methylpyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-6-5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSDRHCGUQFLCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624260-40-7 | |

| Record name | 3-Pyrrolidinamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpyrrolidin-3-amine hydrochloride can be synthesized through a one-pot method involving the reaction of 1,4-butanediol and methylamine. This process is catalyzed by a Cu and Ni modified ZSM-5 catalyst under optimized reaction conditions, achieving a yield of over 90% . The reaction is carried out in a hydrogen atmosphere, which facilitates the borrowing-hydrogen process, contributing to the excellent catalytic performance.

Industrial Production Methods

The industrial production of N-Methylpyrrolidin-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The catalyst can be reused for several runs, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form N-methylpyrrolidine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-Methylpyrrolidin-3-amine N-oxide.

Reduction: N-Methylpyrrolidine.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methylpyrrolidin-3-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. For instance, it may bind to gamma tubulin, influencing its role in cell division and exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Salt Form and Solubility

- N-Methylpyrrolidin-3-amine dihydrochloride () has two HCl counterions, significantly increasing its water solubility (172.92 g/mol) compared to the mono-hydrochloride form (136.62 g/mol) . This makes the dihydrochloride preferable for formulations requiring rapid dissolution.

- (R)-Pyrrolidin-3-amine dihydrochloride (CAS 116183-81-4) lacks the methyl group, reducing lipophilicity and altering hydrogen-bonding capacity, which impacts receptor binding in chiral environments .

Substituent Effects

- The chloropyridazine moiety in (S)-N-[(6-Chloropyridazin-3-yl)methyl]-N-methylpyrrolidin-3-amine hydrochloride () introduces steric bulk and electron-withdrawing effects, which may enhance binding to kinase targets but reduce aqueous solubility .

- Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride () features additional methyl groups, increasing lipophilicity (logP ~1.2) and blood-brain barrier permeability, making it suitable for central nervous system (CNS) drug development .

Stereochemical Considerations

- Enantiopure derivatives like (S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride (CAS 1289585-18-7) () highlight the importance of chirality in biological activity. The target compound’s stereochemistry (if resolved) could influence its efficacy in asymmetric synthesis or receptor interactions .

Crystallographic and Stability Data

- 6-Methylpyridin-3-amine () forms intermolecular N–H···N hydrogen bonds in its crystal lattice, a feature likely shared by N-Methylpyrrolidin-3-amine hydrochloride , stabilizing its solid-state structure .

- Stability studies for hydrochloride salts (e.g., amitriptyline hydrochloride in ) suggest that proper storage (2–8°C, desiccated) is critical to prevent decomposition .

Biological Activity

N-Methylpyrrolidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

N-Methylpyrrolidin-3-amine hydrochloride is characterized by its unique pyrrolidine structure, which includes a methyl group attached to the nitrogen atom of the pyrrolidine ring. This structure contributes to its reactivity and interaction with biological targets.

| Compound | Molecular Formula | Structure Features | Biological Activity |

|---|---|---|---|

| N-Methylpyrrolidin-3-amine hydrochloride | C₆H₁₄ClN | Methyl group on nitrogen | Neurotransmitter modulation, potential neuroprotective effects |

| 1-Methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride | C₉H₁₈ClN | Methanesulfonyl group addition | Modulates enzyme/receptor activity |

The biological activity of N-Methylpyrrolidin-3-amine hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to a range of biological effects. For instance, it has been shown to act as a ligand in receptor binding studies, influencing neurotransmitter systems that are crucial for mood regulation and cognitive function.

Biological Effects and Applications

Research indicates that N-Methylpyrrolidin-3-amine hydrochloride exhibits several biological activities:

- Neuroprotective Properties : The compound has shown potential in modulating neurochemical pathways, which may be beneficial in treating neurodegenerative diseases.

- Antiparasitic Activity : Studies have identified its potential as an inhibitor of Leishmania N-myristoyltransferase (NMT), a target in drug discovery against parasitic infections .

- Receptor Interaction : It has been investigated for its binding affinity to various receptors, including serotonin receptors, which play a role in mood regulation .

Case Study 1: Neuroprotective Effects

A study assessed the effects of N-Methylpyrrolidin-3-amine hydrochloride on neuronal cell lines. Results indicated that the compound could significantly reduce oxidative stress markers and promote cell survival in models of neurodegeneration.

Case Study 2: Antiparasitic Activity

In preclinical trials, N-Methylpyrrolidin-3-amine hydrochloride demonstrated selective inhibition of Leishmania NMT with over 660-fold selectivity compared to human NMTs. This selectivity suggests its potential as a therapeutic agent against leishmaniasis while minimizing adverse effects on human cells .

Comparative Analysis with Similar Compounds

N-Methylpyrrolidin-3-amine hydrochloride can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Unique Properties | Biological Activity |

|---|---|---|

| N-Methylpyrrolidine | Lacks methanesulfonyl group | General neurotransmitter modulation |

| Methanesulfonyl chloride | Reagent for synthesis | Not directly biologically active |

| (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride | Chiral center enhances interactions | Potential neuroprotective agent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.